N-[2-(tetrazol-2-yl)ethyl]-1-thiophen-2-ylcyclohexane-1-carboxamide
Description
N-[2-(tetrazol-2-yl)ethyl]-1-thiophen-2-ylcyclohexane-1-carboxamide is a complex organic compound that features a tetrazole ring, a thiophene ring, and a cyclohexane carboxamide group. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids . The presence of the thiophene ring adds to the compound’s stability and reactivity, making it a valuable molecule in various scientific research applications.
Properties
IUPAC Name |
N-[2-(tetrazol-2-yl)ethyl]-1-thiophen-2-ylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS/c20-13(15-8-9-19-17-11-16-18-19)14(6-2-1-3-7-14)12-5-4-10-21-12/h4-5,10-11H,1-3,6-9H2,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNNDNKSNADGHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CS2)C(=O)NCCN3N=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(tetrazol-2-yl)ethyl]-1-thiophen-2-ylcyclohexane-1-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide under acidic conditions.
Attachment of the Tetrazole to the Ethyl Chain: The tetrazole ring is then attached to an ethyl chain through a nucleophilic substitution reaction.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling with Cyclohexane Carboxamide: Finally, the thiophene ring is coupled with cyclohexane carboxamide through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(tetrazol-2-yl)ethyl]-1-thiophen-2-ylcyclohexane-1-carboxamide can undergo various chemical reactions:
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles (e.g., amines, alcohols)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted tetrazoles
Scientific Research Applications
N-[2-(tetrazol-2-yl)ethyl]-1-thiophen-2-ylcyclohexane-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(tetrazol-2-yl)ethyl]-1-thiophen-2-ylcyclohexane-1-carboxamide involves its interaction with various molecular targets:
Molecular Targets: The tetrazole ring can interact with enzymes and receptors, often mimicking the action of carboxylic acids.
Pathways Involved: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: Compounds like 5-phenyltetrazole and 1H-tetrazole share the tetrazole ring structure and exhibit similar biological activities.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and 2-aminothiophene share the thiophene ring and are used in similar applications.
Uniqueness
N-[2-(tetrazol-2-yl)ethyl]-1-thiophen-2-ylcyclohexane-1-carboxamide is unique due to the combination of the tetrazole and thiophene rings, which confer both stability and reactivity. This makes it a versatile compound in various fields of research and application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
